1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
Description
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring linked via a sulfonyl group to a 5-(chloromethyl)furan-2-yl moiety. Its molecular architecture combines the rigidity of the pyrrolidine ring with the electrophilic reactivity of the chloromethyl group and the aromaticity of the furan system. This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[5-(chloromethyl)furan-2-yl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIWKPRYBBDOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine typically involves the reaction of 5-chloromethylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfoxides or sulfides.
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s uniqueness arises from its specific substituent arrangement. Below is a detailed comparison with structurally analogous compounds, focusing on functional group variations and their implications:
Core Structural Analogues
| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological/Chemical Implications | Reference ID |
|---|---|---|---|---|
| 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Chlorophenylsulfonyl + thiophene substituent | Replaces furan with thiophene; adds methoxy group | Enhanced π-stacking (thiophene) alters receptor binding | |
| (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride | 4-Chlorophenylsulfonyl + pyrrolidine | Lacks furan and chloromethyl groups | Simpler structure; reduced electrophilicity | |
| 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine | Fluorothiophenesulfonyl + pyrrolidine | Fluorine instead of chlorine; thiophene vs. furan | Increased lipophilicity; altered electronic properties |
Halogen-Substituted Analogues
Variations in halogen type and position significantly influence reactivity and bioactivity:
- Bromine vs.
- Fluorine vs. Chlorine : Fluorinated analogues (e.g., 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine, ) often show improved metabolic stability due to fluorine’s electronegativity and small atomic radius .
Heterocyclic Substituent Variations
| Heterocycle | Example Compound | Impact on Properties | Reference ID |
|---|---|---|---|
| Furan | Target compound | Moderate aromaticity; susceptible to oxidation | — |
| Thiophene | 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Higher aromatic stability; sulfur enhances π-interactions | |
| Pyridine | 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | Basic nitrogen alters solubility and H-bonding |
Physicochemical and Functional Group Analysis
Chloromethyl Group
The chloromethyl group in the target compound introduces:
- Electrophilicity : Enhances reactivity in nucleophilic substitution reactions.
- Toxicity Potential: Chlorinated groups may confer cytotoxicity, as seen in chloromethyl-containing anticancer agents .
Sulfonyl Linkage
The sulfonyl group:
- Stabilizes negative charge , improving solubility in polar solvents.
- Enhances binding affinity in enzyme inhibition (e.g., sulfonamide antibiotics) .
Biological Activity
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine is a synthetic compound with the molecular formula C₉H₁₂ClNO₃S and a molecular weight of approximately 249.72 g/mol. This compound features a unique structure that includes a pyrrolidine ring and a furan moiety with a chloromethyl substituent, making it an interesting subject for research in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its sulfonyl group, which enhances its reactivity and ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction may result in inhibition of specific enzymes or proteins, potentially affecting various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of gram-positive bacteria, including Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can lead to variations in antimicrobial efficacy .
Anticancer Properties
In addition to antimicrobial activity, there is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that derivatives containing similar functional groups may exhibit cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics and potential activities of similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine | Ethoxycarbonyl group | Different solubility profiles | Antimicrobial |
| 1-{[5-(Bromomethyl)furan-2-yl]sulfonyl}pyrrolidine | Bromine substituent | Variations in reactivity | Anticancer |
| 5-N-[[(2R)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine | Complex multi-ring structure | Insights into multi-target interactions | Antimicrobial and anticancer |
This comparative analysis highlights how subtle changes in chemical structure can lead to significant differences in biological behavior and activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of pyrrolidine-based compounds against resistant bacterial strains. The results demonstrated that specific modifications in the sulfonamide moiety enhanced the activity against Mycobacterium tuberculosis and other resistant pathogens. The most promising derivatives showed IC50 values comparable to existing antibiotics, indicating their potential as new therapeutic agents .
Cytotoxicity Assessment
In another case study focusing on cytotoxicity, researchers assessed the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
